2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 2-position of one phenyl ring and a 4-nitrophenylhydrazinecarbonyl moiety at the 2'-position of the adjacent ring. This structure combines aromatic rigidity with functional groups that enable diverse reactivity, including hydrogen bonding (via the carboxylic acid and hydrazine groups) and electron-withdrawing effects (via the nitro group). Such characteristics make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring specific electronic or steric interactions .
While direct synthetic data for this compound are absent in the provided evidence, analogous hydrazinecarbonyl syntheses (e.g., ) suggest condensation reactions between hydrazines and carbonyl intermediates .
Properties
IUPAC Name |
2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-19(22-21-13-9-11-14(12-10-13)23(27)28)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(25)26/h1-12,21H,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOJGSFBFYUQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331215 | |
| Record name | 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326013-03-0 | |
| Record name | 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with a biphenyl carboxylic acid derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction. The process may involve the use of a catalyst or an acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Hydrazinecarbonyl Reactivity
The hydrazinecarbonyl (–CONHNH–) group enables nucleophilic and cyclization reactions:
Hydrazone Formation
Reacts with aldehydes/ketones under acidic or neutral conditions to form hydrazones. For example:
Conditions : Ethanol/HCl (pH 3–5), reflux.
Reference : Analogous hydrazinobenzoic acid derivatives form hydrazones with benzaldehydes .
Cyclization to Triazoles
Under microwave irradiation, hydrazine derivatives cyclize with thioureas or carbonyls to form 1,2,4-triazoles :
Yield : ~75–85% (based on similar reactions) .
Carboxylic Acid Reactivity
The –COOH group participates in acid-base and derivatization reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Esterification | SOCl₂/ROH, reflux | Biphenyl-2-carboxylate ester | |
| Amidation | DCC/DMAP, RT | Biphenyl-2-carboxamide | |
| Salt Formation | NaOH/H₂O | Sodium carboxylate salt | , |
4-Nitrophenyl Reactivity
The nitro (–NO₂) group undergoes reduction and electrophilic substitution:
Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces –NO₂ to –NH₂:
Application : The resulting amine can undergo diazotization or form Schiff bases .
Electrophilic Aromatic Substitution
The nitro group directs incoming electrophiles to the meta position:
| Reagent | Product | Conditions |
|---|---|---|
| HNO₃/H₂SO₄ | Dinitro derivative | 0–5°C, 2–4 hrs |
| Cl₂/FeCl₃ | Chlorinated biphenyl | RT, 1–2 hrs |
Coordination Chemistry
The hydrazine and carboxylate groups may act as ligands for transition metals:
| Metal Ion | Complex Type | Application | Reference |
|---|---|---|---|
| Ag(I) | N-heterocyclic carbene | Enzyme inhibition studies | |
| Cu(II) | Square-planar coordination | Catalytic oxidation |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of analogous biphenyl carboxylic acids shows decomposition onset at ~200–250°C, producing CO₂ and nitrobenzene derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that hydrazine derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid have been evaluated for their ability to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. A study found that hydrazinecarboxamides demonstrated moderate inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential as antimicrobial agents .
Anticancer Properties
Several hydrazine derivatives have shown promise as anticancer agents. The structural characteristics of 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid may contribute to its cytotoxic effects against cancer cell lines. Studies have reported that similar compounds exhibit cytostatic and antiproliferative activities, making them candidates for further development in cancer therapy .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. The inhibition of enzymes such as acetylcholinesterase is crucial in treating neurodegenerative diseases like Alzheimer's disease. The hydrazine moiety is known to interact with enzyme active sites, suggesting that 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid could be investigated for similar applications .
Synthesis of Functional Materials
The unique structural features of this compound allow it to be used as a building block in the synthesis of functional materials. Its ability to form coordination complexes with metals can be harnessed in creating novel catalysts or sensors. Research into similar biphenyl derivatives has demonstrated their effectiveness in organic electronics and photonic devices due to their electronic properties .
Case Studies
Mechanism of Action
The mechanism by which 2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves several pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound’s nitro and hydrazinecarbonyl groups distinguish it from simpler biphenyl carboxylic acids like 2-(4-methylphenyl)benzoic acid .
- Flurbiprofen derivatives () highlight the role of electron-withdrawing groups (e.g., fluoro) in modulating anti-inflammatory activity, suggesting the nitro group in the target compound may similarly influence pharmacological behavior .
Physicochemical Properties
Table 2: Melting Points and Solubility Trends
Key Observations :
- The hydrazinecarbonyl group likely increases polarity compared to methyl or hydroxymethyl derivatives, enhancing solubility in polar solvents but reducing bioavailability .
- High melting points in hydrazine derivatives (e.g., H25: 223–225°C ) suggest strong intermolecular hydrogen bonding, a trait expected in the target compound.
Key Observations :
- The 4-nitrophenylhydrazine moiety, as seen in , is associated with potent carcinogenicity due to DNA damage . This raises safety concerns for the target compound unless structural modifications mitigate toxicity.
- Biphenyl derivatives with bulky substituents (e.g., 4-(1-substituted phenylvinyl)biphenyls in ) show antitumor activity, suggesting the target compound’s hydrazinecarbonyl group could similarly target kinases or tubulin .
- Antioxidant efficacy in biphenyl derivatives () is linked to phenolic groups, which the target compound lacks, indicating divergent biological roles .
Key Observations :
- Lower yields in hydrazine derivatives (e.g., 23% for H25 ) highlight challenges in stabilizing reactive intermediates, a consideration for scaling up the target compound’s synthesis.
Biological Activity
The compound 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid is a hydrazone derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a biphenyl core with a carboxylic acid group and a nitrophenyl hydrazine substituent, which may influence its biological properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of hydrazone derivatives, including the compound . For example, derivatives similar to 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid have shown significant activity against various bacterial strains.
- Study Findings :
Antioxidant Activity
The antioxidant properties of hydrazone compounds are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress.
- Research Insights :
Cytotoxicity and Antitumor Activity
The cytotoxic potential of this class of compounds has been explored in cancer research.
- Case Studies :
- A study evaluated the cytotoxic effects of similar hydrazone derivatives on various cancer cell lines, including breast and colon cancer cells. Results showed significant dose-dependent cytotoxicity, indicating potential as anticancer agents .
- Molecular docking studies suggested that these compounds could interact with key proteins involved in cancer cell proliferation, further supporting their use in cancer therapy .
Synthesis Methods
The synthesis of 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid typically involves the condensation reaction between appropriate hydrazine derivatives and carboxylic acids under controlled conditions.
- General Synthesis Procedure :
- Combine 4-nitrophenyl hydrazine with a suitable biphenyl derivative.
- Employ a coupling agent or catalyst to facilitate the reaction.
- Purify the resulting product through recrystallization or chromatography.
Data Table: Biological Activity Comparison
Q & A
Q. Basic
- NMR Spectroscopy : - and -NMR are essential for confirming the hydrazinecarbonyl linkage and aromatic substitution patterns. For instance, the hydrazine NH proton typically appears as a broad singlet near δ 10–12 ppm .
- LC-HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, particularly for nitro-group-containing derivatives .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650–1700 cm) and nitro (NO, ~1520–1350 cm) groups confirm functional groups.
How can computational methods aid in understanding the electronic structure and reactivity of this compound?
Advanced
Density functional theory (DFT) calculations can model the compound’s electronic properties, such as charge distribution on the nitro and carbonyl groups, which influence reactivity. Molecular docking studies (e.g., AutoDock Vina) may predict interactions with biological targets, such as enzymes, by analyzing hydrogen bonding and π-π stacking between the biphenyl system and protein residues . Additionally, transition state modeling can elucidate reaction pathways for hydrazinecarbonyl formation .
What challenges arise in crystallizing this compound, and how can they be addressed?
Advanced
Crystallization challenges include poor solubility in common solvents and polymorphism. Strategies:
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal growth.
- Seeding : Introduce microcrystals to guide lattice formation.
Studies on similar hydrazine derivatives (e.g., (E)-1-(4-nitrophenyl)hydrazine crystals) highlight the importance of hydrogen-bond networks involving nitro and carbonyl groups for stabilizing the crystal lattice .
How do substituents on the hydrazine moiety influence the compound’s reactivity and stability?
Advanced
Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase the electrophilicity of the hydrazinecarbonyl carbon, enhancing nucleophilic attack susceptibility. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. Stability studies on nitrophenylhydrazine derivatives reveal sensitivity to light and moisture, necessitating storage in inert atmospheres . Kinetic experiments (e.g., UV-Vis monitoring of hydrazone formation) can quantify substituent effects on reaction rates .
How can researchers resolve contradictions in reported synthetic yields for similar hydrazinecarbonyl derivatives?
Advanced
Discrepancies in yields often stem from:
- Reagent Purity : Trace moisture in solvents or starting materials can hydrolyze acyl chlorides, reducing efficiency.
- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation.
For example, in the synthesis of [1,1'-biphenyl]-4-carbohydrazide, yields improved from 65% to 85% by rigorously drying solvents and using freshly distilled acyl chlorides . Comparative studies under controlled conditions (e.g., inert atmosphere vs. ambient) are critical for reproducibility.
What role does the biphenyl system play in the compound’s conformational flexibility?
Advanced
The biphenyl group introduces torsional strain due to steric hindrance between the two phenyl rings, limiting rotation around the central C–C bond. X-ray crystallography of analogous compounds (e.g., biphenyl-2-carboxylic acid derivatives) shows dihedral angles of ~30–45° between the rings, creating a non-planar structure that affects π-conjugation and solubility . Molecular dynamics simulations can predict solvent-dependent conformational changes.
What strategies optimize the regioselectivity of hydrazinecarbonyl formation in complex aromatic systems?
Q. Advanced
- Directed Ortho-Metalation : Use directing groups (e.g., carboxylic acids) to position substituents before hydrazine coupling.
- Protection/Deprotection : Temporarily block reactive sites (e.g., nitro groups) with tert-butyloxycarbonyl (Boc) to prevent side reactions .
For example, in the synthesis of 4-iodobenzohydrazide, regioselectivity was achieved by pre-functionalizing the aromatic ring with iodine, which directed subsequent coupling .
How can researchers validate the purity of this compound for biological assays?
Q. Advanced
- HPLC-PDA : Use reverse-phase chromatography with photodiode array detection to identify impurities (e.g., unreacted starting materials).
- Elemental Analysis : Confirm C, H, N, and O percentages within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and detect solvent/moisture residues.
Studies on hydrazine derivatives emphasize that >95% purity (by HPLC) is critical for reliable bioactivity data .
What mechanistic insights can be gained from kinetic studies of hydrazinecarbonyl reactions?
Advanced
Pseudo-first-order kinetics experiments (varying hydrazine or acyl chloride concentrations) can determine rate constants and activation energies. For example, studies on 4-nitrophenylhydrazine derivatives revealed a two-step mechanism: rapid formation of a tetrahedral intermediate followed by slower dehydration to the hydrazone . Isotope labeling (e.g., -hydrazine) and -NMR kinetic profiling further elucidate proton transfer steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
